REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15]>>[Cl:12][CH2:13][C:14]([NH:11][S:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)(=[O:9])=[O:10])=[O:15]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The crystalline product was removed by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |